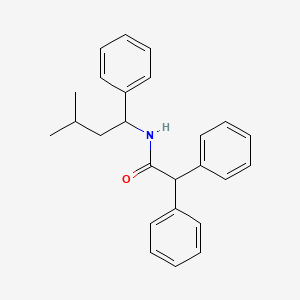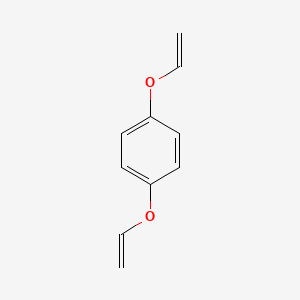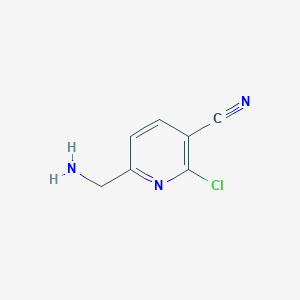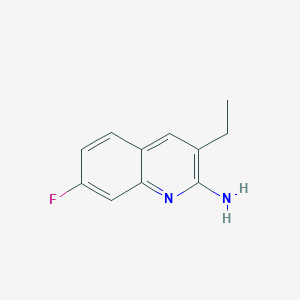![molecular formula C7H15BO3 B14142327 [(E)-7-hydroxyhept-1-enyl]boronic acid CAS No. 144446-57-1](/img/structure/B14142327.png)
[(E)-7-hydroxyhept-1-enyl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(E)-7-hydroxyhept-1-enyl]boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a hydroxyheptenyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-7-hydroxyhept-1-enyl]boronic acid typically involves the hydroboration of an alkyne followed by oxidation. One common method is the hydroboration of 7-octyne with a borane reagent, such as borane-tetrahydrofuran complex, followed by oxidation with hydrogen peroxide in the presence of a base like sodium hydroxide . This method yields the desired boronic acid with high regioselectivity and stereoselectivity.
Industrial Production Methods
Industrial production of boronic acids often involves similar hydroboration-oxidation techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process . Additionally, the use of recyclable catalysts and green chemistry principles can make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
[(E)-7-hydroxyhept-1-enyl]boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to the corresponding alcohol or alkane.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium periodate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, solvents like tetrahydrofuran.
Major Products Formed
Oxidation: Boronic esters, borates.
Reduction: Alcohols, alkanes.
Substitution: Biaryl compounds, alkenes.
Scientific Research Applications
[(E)-7-hydroxyhept-1-enyl]boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [(E)-7-hydroxyhept-1-enyl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various chemical reactions, including the formation of boronate esters and the inhibition of enzymes that contain active site serine residues . The boronic acid group can interact with hydroxyl groups in biological molecules, leading to the formation of stable complexes .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Commonly used in Suzuki-Miyaura coupling reactions.
Vinylboronic acid: Used in the synthesis of polymers and advanced materials.
Allylboronic acid: Employed in the synthesis of complex organic molecules.
Uniqueness
[(E)-7-hydroxyhept-1-enyl]boronic acid is unique due to its specific structure, which combines a hydroxyheptenyl chain with a boronic acid group. This combination allows for unique reactivity and selectivity in chemical reactions, making it a valuable tool in organic synthesis and scientific research .
Properties
CAS No. |
144446-57-1 |
|---|---|
Molecular Formula |
C7H15BO3 |
Molecular Weight |
158.01 g/mol |
IUPAC Name |
[(E)-7-hydroxyhept-1-enyl]boronic acid |
InChI |
InChI=1S/C7H15BO3/c9-7-5-3-1-2-4-6-8(10)11/h4,6,9-11H,1-3,5,7H2/b6-4+ |
InChI Key |
JWGOTBXFQRVFPL-GQCTYLIASA-N |
Isomeric SMILES |
B(/C=C/CCCCCO)(O)O |
Canonical SMILES |
B(C=CCCCCCO)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N'-(bicyclo[4.1.0]heptane-7-carbonyl)-5-bromo-6-oxopyran-3-carbohydrazide](/img/structure/B14142284.png)

![methyl 4-(4-chlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-5-formyl-2-methyl-1H-pyrrole-3-carboxylate](/img/structure/B14142298.png)





![N-[1-(Ethylsulfanyl)-2-methylpropyl]-N'-(2-fluorophenyl)-N-methylurea](/img/structure/B14142322.png)

